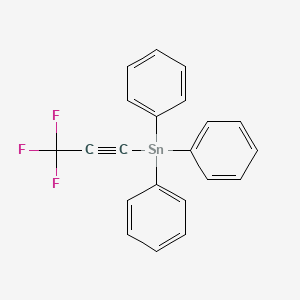
Stannane, triphenyl(3,3,3-trifluoro-1-propynyl)-
Cat. No. B8483902
Key on ui cas rn:
503311-60-2
M. Wt: 443.0 g/mol
InChI Key: JWJHWIGZRWDSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07576099B2
Procedure details


The triphenylstannane derivative was prepared using a modified procedure of Brisdon (Chem. Commun. 2002, 2420-2421). Accordingly, 1,1,1,3,3-pentafluoropropane (2.0 g, 14.9 mmol) was condensed into a 500 mL three neck round bottom flask containing ether (20 mL) cooled to −15° C. The mixture was maintained below −10° C. while n-BuLi (2.5 M in hexanes, 16.08 mL, 40.2 mmol) was added. After the reaction was stirred for 10 minutes at −10° C., triphenyl tin chloride (5 g, 13.4 mmol) was added as a solution in ether, maintaining −10° C. The mixture was slowly warmed to room temperature and allowed to stir for an additional 4 hours. An excess of hexanes (300 mL) was added and then the settled mixture was filtered through Celite®. Concentration of the filtered solution in vacuo afforded a pale yellow solid which was purified by column chromatography (SiO2: ether/hexanes, 1:10) affording 5.2 g (78%) of the triphenylstannane derivative as an off white solid.

[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step Two




[Compound]
Name
hexanes
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[CH2:3][CH:4](F)F.[Li]CCCC.[C:14]1([Sn:20](Cl)([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CCOCC>[F:1][C:2]([F:8])([F:7])[C:3]#[C:4][Sn:20]([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(CC(F)F)(F)F
|
Step Two
[Compound]
|
Name
|
three
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
16.08 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Four
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Sn](C1=CC=CC=C1)(C1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Five
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After the reaction was stirred for 10 minutes at −10° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The triphenylstannane derivative was prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining −10° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was slowly warmed to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir for an additional 4 hours
|
|
Duration
|
4 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the settled mixture was filtered through Celite®
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Concentration of the filtered solution in vacuo afforded a pale yellow solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography (SiO2: ether/hexanes, 1:10)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C#C[Sn](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.2 g | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

